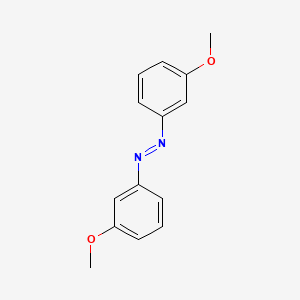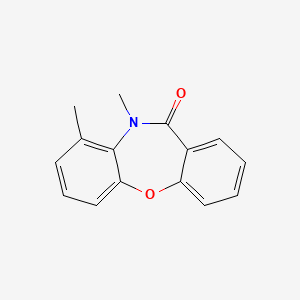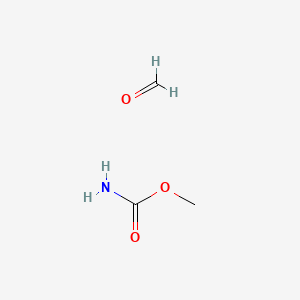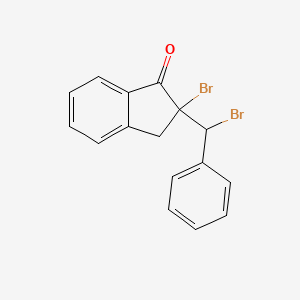
3,3'-Dimethoxyazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Dimethoxyazobenzene is an organic compound characterized by two phenyl rings connected by an azo bond, with methoxy groups attached to the 3 and 3’ positions of the phenyl rings. This compound belongs to the class of azobenzenes, which are well-known for their versatile photochemical properties and have been extensively studied for various applications, including dyes, chemical sensors, and photoswitchable materials .
准备方法
Synthetic Routes and Reaction Conditions
3,3’-Dimethoxyazobenzene can be synthesized through the diazotization of 3,3’-dimethoxyaniline followed by azo coupling. The reaction typically involves the following steps:
Diazotization: 3,3’-dimethoxyaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with another molecule of 3,3’-dimethoxyaniline in an alkaline medium to form 3,3’-dimethoxyazobenzene.
Industrial Production Methods
Industrial production of 3,3’-Dimethoxyazobenzene follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3,3’-Dimethoxyazobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo bond can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.
Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Formation of 3,3’-dimethoxyazoxybenzene.
Reduction: Formation of 3,3’-dimethoxyaniline.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3,3’-Dimethoxyazobenzene has a wide range of scientific research applications:
Chemistry: Used as a photoswitchable molecule in the development of smart materials and chemical sensors.
Biology: Employed in the study of light-induced biological processes and as a tool for controlling biological systems.
Industry: Utilized in the production of dyes, pigments, and other light-responsive materials.
作用机制
The mechanism of action of 3,3’-Dimethoxyazobenzene involves its ability to undergo photoisomerization between the trans and cis isomers upon exposure to light. This photoisomerization induces a change in the molecular geometry, affecting the electron distribution and interaction with other molecules. The molecular targets and pathways involved include:
Photoisomerization: The trans isomer is thermodynamically stable, while the cis isomer is metastable and can revert to the trans form upon thermal relaxation.
Electron Distribution: The change in geometry affects the electron distribution, influencing the compound’s affinity for certain chemical species.
相似化合物的比较
Similar Compounds
4,4’-Dimethoxyazobenzene: Similar structure but with methoxy groups at the 4 and 4’ positions.
3,3’-Dimethylazobenzene: Similar structure with methyl groups instead of methoxy groups.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4 and 4’ positions.
Uniqueness
3,3’-Dimethoxyazobenzene is unique due to the specific positioning of the methoxy groups, which influences its photochemical properties and reactivity. The presence of methoxy groups at the 3 and 3’ positions enhances its ability to undergo photoisomerization and makes it a valuable compound for applications requiring precise control of light-induced processes .
属性
CAS 编号 |
6319-23-9 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
bis(3-methoxyphenyl)diazene |
InChI |
InChI=1S/C14H14N2O2/c1-17-13-7-3-5-11(9-13)15-16-12-6-4-8-14(10-12)18-2/h3-10H,1-2H3 |
InChI 键 |
WCZZYXNUCFSFDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N=NC2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)


